4-Bromo-2-fluoro-5-nitrobenzonitrile
Overview
Description
4-Bromo-2-fluoro-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C7H2BrFN2O2 and its molecular weight is 245.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Development
4-Bromo-2-fluoro-5-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various organic compounds. For example, it has been utilized in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting its importance in the pharmaceutical industry for producing anti-inflammatory and analgesic materials. The synthesis process involves cross-coupling reactions and diazotization methods, demonstrating the compound's versatility in organic synthesis and the challenges in its production, such as the handling of toxic and potentially explosive materials like methyl nitrite (Qiu, Gu, Zhang, & Xu, 2009).
Enhancing Material Properties
In the realm of materials science, particularly in the development of liquid crystals, the introduction of fluorine atoms, similar to those in this compound, has been shown to significantly modify and improve material properties. Fluorinated compounds, for example, have been critical in developing advanced liquid crystal displays due to their ability to influence melting points, mesophase morphology, and transition temperatures, among other physical properties. This highlights the role of fluorine-containing compounds in tailoring the functionalities of materials for specific applications (Hird, 2007).
Environmental and Health Implications
While not directly related to this compound, research on related brominated and fluorinated compounds has shed light on their environmental and health implications, particularly concerning brominated flame retardants. These studies have raised concerns about the persistence and potential toxicity of brominated and mixed halogenated compounds in the environment, pointing to the need for careful consideration of the use and disposal of materials containing such halogenated organic molecules (Zhang, Buekens, & Li, 2016).
Safety and Hazards
4-Bromo-2-fluoro-5-nitrobenzonitrile is considered hazardous . It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that benzonitrile derivatives can interact with various biological targets depending on their specific substitutions .
Mode of Action
The compound contains a bromide and a nitro group, which are both electron-withdrawing groups . These groups can influence the compound’s reactivity and interaction with its targets .
Biochemical Pathways
Benzonitrile derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
It’s known that the compound is used in the synthesis of heterocycles and liquid crystals , indicating its potential to influence molecular structures and properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitrobenzonitrile. The compound is recommended to be stored in a dry room temperature environment . Its reactivity can also be influenced by the presence of other chemical species in its environment .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used as an intermediate in organic synthesis
Molecular Mechanism
It is known that the compound can participate in various chemical reactions due to its bromo, fluoro, nitro, and nitrile groups . These groups can engage in different types of chemical reactions, potentially leading to various effects at the molecular level.
Properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)4(3-10)1-7(5)11(12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDJYVCDRJPTJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696917 | |
Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893615-25-3 | |
Record name | 4-Bromo-2-fluoro-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.